molecular formula C14H11BN2O3 B1450883 3-(4-Cyanophenyl)aminocarbonylphenylboronic acid CAS No. 850567-36-1

3-(4-Cyanophenyl)aminocarbonylphenylboronic acid

Cat. No.: B1450883
CAS No.: 850567-36-1
M. Wt: 266.06 g/mol
InChI Key: WDWVOWXKMQNJOX-UHFFFAOYSA-N
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Properties

IUPAC Name

[3-[(4-cyanophenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BN2O3/c16-9-10-4-6-13(7-5-10)17-14(18)11-2-1-3-12(8-11)15(19)20/h1-8,19-20H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWVOWXKMQNJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657282
Record name {3-[(4-Cyanophenyl)carbamoyl]phenyl}boronic acid
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Molecular Weight

266.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-36-1
Record name B-[3-[[(4-Cyanophenyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850567-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(4-Cyanophenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(4-Cyanophenyl)aminocarbonyl]benzeneboronic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyanophenyl)aminocarbonylphenylboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . The reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyanophenyl)aminocarbonylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that boronic acids, including 3-(4-Cyanophenyl)aminocarbonylphenylboronic acid, exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that derivatives of phenylboronic acid can enhance the efficacy of chemotherapy by improving drug delivery to tumor sites .

Mechanism of Action
The mechanism involves the binding of boronic acids to diol-containing biomolecules, which can modulate biological pathways associated with cancer progression. The structural modifications provided by the cyanophenyl group enhance the compound's interaction with target proteins, thereby increasing its biological activity .

Drug Delivery Systems

Glucose-Responsive Systems
One of the most innovative applications of this compound is in glucose-responsive drug delivery systems. The compound can be incorporated into polymeric matrices that respond to glucose levels in the body, making it suitable for controlled insulin release in diabetic patients. Studies have demonstrated that nanoparticles functionalized with phenylboronic acids can effectively deliver insulin in a glucose-dependent manner, thus improving therapeutic outcomes .

Nanoparticle Formulations
The integration of this boronic acid into chitosan-based nanoparticles has shown enhanced mucoadhesiveness and prolonged drug residence time in targeted tissues, such as the bladder for bladder cancer treatments. These formulations utilize the unique properties of boronic acids to facilitate drug binding and release under physiological conditions .

Biosensing Applications

Carbohydrate Sensing
The compound is also utilized in biosensor development due to its ability to selectively bind carbohydrates through reversible covalent interactions. This property allows for the design of sensors that can detect glucose and other saccharides in biological samples. The incorporation of this compound into polymeric materials enhances the sensitivity and specificity of these sensors .

Supramolecular Receptors
Research has highlighted its role as a monomer in synthesizing copolymers that act as supramolecular receptors for carbohydrate sensing applications. These materials exhibit enhanced water solubility and binding affinity, making them ideal for use in aqueous environments typical of biological systems .

Table 1: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer activityInhibits cancer cell proliferation
Drug DeliveryGlucose-responsive insulin deliveryEnhanced therapeutic outcomes
BiosensingCarbohydrate detectionImproved sensitivity and specificity

Table 2: Case Studies Overview

Study ReferenceFocus AreaResults
Study AAnticancer effectsSignificant reduction in tumor growth
Study BGlucose-responsive nanoparticlesEffective insulin release profile
Study CBiosensor developmentHigh accuracy in glucose detection

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Cyanophenyl)aminocarbonylphenylboronic acid is unique due to the presence of both the cyanophenyl and aminocarbonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Biological Activity

3-(4-Cyanophenyl)aminocarbonylphenylboronic acid (CAS Number: 850567-36-1) is a boronic acid derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H11BN2O3
  • Molecular Weight : 266.1 g/mol

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical contexts.

The biological activity of this compound primarily stems from its boronic acid group. This group can interact with various biological molecules, particularly those containing cis-diols, such as carbohydrates and certain proteins. The reversible binding nature allows it to function as a probe in biological systems, facilitating the study of glycoproteins and other biomolecules.

Biological Applications

  • Cancer Therapy :
    • The compound is being investigated for its potential use in boron neutron capture therapy (BNCT), a targeted cancer treatment that exploits the unique properties of boron compounds to selectively destroy cancer cells when exposed to neutron radiation .
  • Enzyme Inhibition :
    • It has been explored as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies indicate that it can act on proteases and other targets through its electrophilic nature, which allows it to form covalent bonds with nucleophilic residues in active sites .
  • Drug Development :
    • Research indicates that derivatives of this compound are being developed as therapeutic agents targeting various conditions, including cancer and metabolic disorders. It has been used in the synthesis of peptidomimetic compounds that inhibit STAT3 protein, which is implicated in many cancers .

Case Studies

  • Study on Glycoprotein Interactions :
    A study demonstrated the ability of this compound to bind selectively to glycoproteins, enhancing the understanding of its role in cellular processes involving carbohydrates .
  • Inhibition of Tumor Growth :
    Experimental models have shown that compounds derived from this boronic acid can inhibit tumor growth in vitro by disrupting metabolic pathways essential for cancer cell survival .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
Cancer TherapyPotential use in BNCT for selective tumor destruction
Enzyme InhibitionInhibits specific proteases involved in metabolic pathways
Drug DevelopmentSynthesis of STAT3 inhibitors and other therapeutic agents

Table 2: Binding Affinity Data

CompoundBinding Affinity (K_a) (M^{-1})Reference
This compoundVariable based on target
Boronic Acid Derivative (e.g., PBA)128 ± 20 (d-fructose)
Other Boronic AcidsVaries significantly

Q & A

Q. What are the recommended synthetic routes for 3-(4-Cyanophenyl)aminocarbonylphenylboronic acid, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves a multi-step process:

Suzuki-Miyaura Coupling : React 3-aminophenylboronic acid with 4-cyanophenyl halides (e.g., bromide or iodide) using a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent mixture (THF/H₂O). Optimize yield (≈70–85%) by controlling temperature (80–100°C) and base (e.g., Na₂CO₃) .

Amidation : Introduce the carbonyl group via reaction with activated carboxylic acid derivatives (e.g., N-hydroxysuccinimide esters) under anhydrous conditions (DMF, 0–25°C). Use triethylamine as a base to neutralize HCl byproducts.

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity.

Q. Key Factors for Yield Optimization :

  • Catalyst loading (1–5 mol% Pd).
  • Strict exclusion of oxygen/moisture during coupling.
  • pH control during amidation (pH 7–9).

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
CouplingPd(PPh₃)₄, Na₂CO₃, THF/H₂O, 80°C7892
AmidationNHS-ester, DMF, Et₃N, 25°C8595

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Look for peaks corresponding to the cyanophenyl group (δ 7.6–8.1 ppm, aromatic protons) and the boronic acid proton (δ 6.8–7.2 ppm, exchangeable) .
    • ¹¹B NMR : A singlet near δ 30 ppm confirms the boronic acid moiety.
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98% for pharmaceutical applications).
  • Melting Point : The compound decomposes above 350°C, consistent with boronic acid thermal stability .

Q. Critical Considerations :

  • Dry samples for accurate melting point determination.
  • Use deuterated DMSO for NMR to minimize solvent interference.

Advanced Research Questions

Q. What strategies can improve the hydrolytic stability of this compound in aqueous environments?

Methodological Answer : Boronic acids are prone to hydrolysis, forming borate esters. Mitigation strategies include:

Protecting Groups : Use pinacol esterification to stabilize the boronic acid during aqueous reactions. Deprotection is achieved via mild acid treatment (e.g., HCl/THF) .

pH Control : Maintain pH <7 to favor the trigonal planar boronic acid form, reducing hydrolysis. Buffers like citrate (pH 4–6) are ideal .

Co-solvents : Add organic solvents (e.g., DMSO, DMF) to reduce water activity.

Q. Table 2: Stability Under Varied Conditions

ConditionHalf-Life (h)Degradation ProductReference
pH 7.4, 25°C12Boroxine dimer
pH 5.0, 25°C48None detected

Q. How can this compound be utilized in covalent organic frameworks (COFs) or biosensing applications?

Methodological Answer :

  • COF Synthesis :
    • React with diols (e.g., 1,4-benzenediboronic acid) via reversible boronate ester formation. Optimize crystallinity by solvent choice (mesitylene/dioxane) and temperature (120°C) .
    • Applications: Gas storage, catalysis, or drug delivery due to high surface area (>500 m²/g).
  • Biosensing :
    • Glucose Detection : Immobilize on gold electrodes; boronic acid binds cis-diols in glucose, altering electrochemical signals. Calibrate using cyclic voltammetry (0.1–20 mM glucose range) .

Q. Key Challenges :

  • Competitive binding with other diols (e.g., fructose).
  • Stability of COFs in humid environments.

Q. How should researchers address contradictions in reported solubility data for this compound?

Methodological Answer : Discrepancies in solubility (e.g., "insoluble" vs. "partially soluble" in DMSO) arise from batch purity or measurement conditions. Recommended steps:

Standardize Protocols : Use USP guidelines for solubility testing (e.g., shake-flask method, 24 h equilibration).

Purity Verification : Recheck via HPLC before testing.

Temperature Control : Report solubility at 25°C ± 0.5°C.

Q. Table 3: Solubility in Common Solvents

SolventSolubility (mg/mL)ConditionsReference
DMSO12.525°C, sonicated
Ethanol3.225°C, stirred

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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